molecular formula C18H16FN5O B7433820 1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea

1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea

Cat. No. B7433820
M. Wt: 337.4 g/mol
InChI Key: LGVBFSMBMVFKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a kinase inhibitor that has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea is a kinase inhibitor that targets several kinases, including c-Met, VEGFR2, and Tie2. By inhibiting these kinases, this compound disrupts signaling pathways that are involved in cell proliferation, angiogenesis, and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been reported to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea in lab experiments is its well-established synthesis method, which allows for easy and reproducible preparation of the compound. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea. One direction is to investigate its potential use in combination with other cancer therapies to enhance its anti-cancer effects. Additionally, this compound may be useful in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in these areas. Finally, future studies may also focus on developing new synthesis methods for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea involves the reaction of 5-amino-2-chloropyridine with 2-chloro-6-fluorobenzyl alcohol to form 2-(2-chloro-6-fluorobenzylamino)-5-chloropyridine. This intermediate is then reacted with aniline and potassium carbonate to form this compound. The synthesis method is well-established and has been reported in several scientific publications.

Scientific Research Applications

1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(5-anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c19-16-8-4-7-14(23-16)12-21-18(25)24-17-10-9-15(11-20-17)22-13-5-2-1-3-6-13/h1-11,22H,12H2,(H2,20,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVBFSMBMVFKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=C(C=C2)NC(=O)NCC3=NC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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